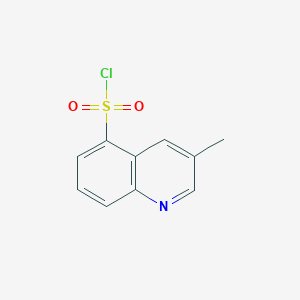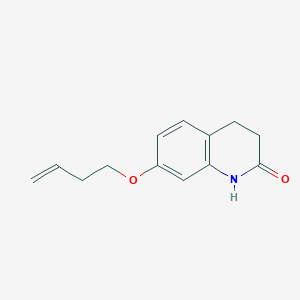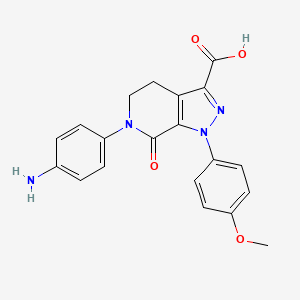
达比加群酯杂质 22
概述
描述
Hexan-3-yl carbonochloridate, also known as N-Methoxycarbonyl Dabigatran Ethyl Ester, is a chemical compound related to Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
科学研究应用
Hexan-3-yl carbonochloridate has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate formulations.
Quality Control: The compound is used as a reference standard in quality control laboratories to ensure the purity and potency of Dabigatran etexilate products.
Toxicological Studies: It is utilized in toxicological studies to assess the safety and potential side effects of Dabigatran and its related impurities
作用机制
Target of Action
Dabigatran impurity 22, also known as Dabigatran etexilate, primarily targets thrombin , a key protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .
Mode of Action
Dabigatran impurity 22 acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, it can inactivate thrombin even when thrombin is fibrin-bound, reducing thrombin-mediated inhibition of fibrinolysis and potentially enhancing fibrinolysis .
Biochemical Pathways
The action of Dabigatran impurity 22 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Dabigatran impurity 22 exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The molecular and cellular effects of Dabigatran impurity 22’s action primarily involve the inhibition of thrombin, leading to a reduction in blood clot formation . This results in an anticoagulant effect, which can help prevent conditions such as stroke and systemic embolism in patients with non-valvular atrial fibrillation .
Action Environment
The action of Dabigatran impurity 22 can be influenced by various environmental factors. For instance, it was found to be less susceptible to photolysis and oxidative stress . Considerable degradation was observed under acidic hydrolysis and oxidative stress conditions . These factors can potentially influence the compound’s action, efficacy, and stability.
生化分析
Cellular Effects
It is known that Dabigatran, the parent compound, has significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that Dabigatran acts as a direct thrombin inhibitor, preventing the formation of blood clots
Temporal Effects in Laboratory Settings
Studies on Dabigatran have shown that it has a predictable pharmacokinetic profile
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Dabigatran Impurity 22 in animal models. Studies on Dabigatran have shown that it has a predictable pharmacodynamic effect , but it is unclear if Dabigatran Impurity 22 behaves in a similar manner.
Metabolic Pathways
Dabigatran is known to be a direct thrombin inhibitor, but the specific metabolic pathways involving Dabigatran Impurity 22 have not been identified .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexan-3-yl carbonochloridate involves multiple steps, starting from the key intermediate compounds. The preparation typically includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a key intermediate with a suitable reagent to form the desired ester.
Amidation: The intermediate is then subjected to amidation reactions to introduce the necessary functional groups.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the intermediate to form Hexan-3-yl carbonochloridate.
Industrial Production Methods
Industrial production of Hexan-3-yl carbonochloridate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced analytical techniques, such as HPLC and LC-MS, ensures the quality and consistency of the final product .
化学反应分析
Types of Reactions
Hexan-3-yl carbonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
相似化合物的比较
Similar Compounds
Dabigatran etexilate: The parent compound, which is a prodrug of Dabigatran.
N-Nitroso Dabigatran Etexilate: Another impurity related to Dabigatran etexilate.
Dabigatran: The active form of the drug after conversion from Dabigatran etexilate
Uniqueness
Hexan-3-yl carbonochloridate is unique due to its specific structural modifications, which differentiate it from other related compounds.
属性
IUPAC Name |
hexan-3-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58906-62-0 | |
| Record name | 3-Hexyl chloroformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












